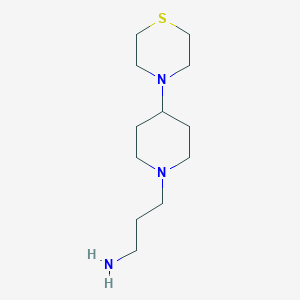
3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine
Overview
Description
3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H25N3S and its molecular weight is 243.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine, also known by its chemical structure and CAS number 2098032-23-4, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiomorpholine ring and a piperidine ring, which are significant in determining its biological activity. The presence of a primary amine group enhances its potential for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2S |
| Molecular Weight | 224.36 g/mol |
| CAS Number | 2098032-23-4 |
| Functional Groups | Primary amine, thiomorpholine, piperidine |
Anti-inflammatory Activity
Recent patents have indicated that compounds structurally related to this compound possess anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit lysophosphatidic acid (LPA) signaling pathways involved in inflammatory responses. This suggests that our compound may have similar therapeutic applications in treating inflammatory disorders such as pulmonary fibrosis .
Neuropharmacological Effects
Research on related piperidine compounds indicates potential neuroprotective effects. For example, some studies have shown that these compounds can reduce neuroinflammation and provide neuroprotection in models of neurodegenerative diseases. This could imply that this compound might also offer similar benefits .
Case Studies
- Case Study: Inflammatory Disorders
- Case Study: Neuroprotection
Properties
IUPAC Name |
3-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3S/c13-4-1-5-14-6-2-12(3-7-14)15-8-10-16-11-9-15/h12H,1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBQKDOJFAXTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















